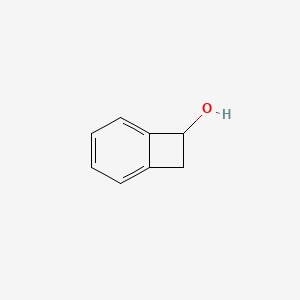
1-ヒドロキシベンゾシクロブテン
概要
説明
Bicyclo[420]octa-1,3,5-trien-7-ol is an organic compound with the molecular formula C8H8O It is a bicyclic structure consisting of a benzene ring fused to a cyclobutane ring, with a hydroxyl group attached to the seventh carbon
科学的研究の応用
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol can be synthesized through several methods. One common approach involves the cyclization of benzocyclobutene derivatives. For example, starting from benzocyclobutene, the compound can be synthesized via a series of reactions including Grignard reactions and hydroxylation . Another method involves the use of rhodium(I) complexes to catalyze the formation of the bicyclic structure from terminal aryl alkynes .
Industrial Production Methods
Industrial production of bicyclo[4.2.0]octa-1,3,5-trien-7-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield bicyclo[4.2.0]octa-1,3,5-trien-7-one .
作用機序
The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-7-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the bicyclic structure can interact with enzymes and receptors, affecting their function and activity .
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: This compound has a similar bicyclic structure but with different substituents, leading to different chemical properties and applications.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one:
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine: This derivative has methoxy groups and an amine group, providing different functional properties.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol is unique due to its specific hydroxyl group placement and the resulting chemical reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLKSDFOCXHYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340199 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35447-99-5 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in the Psammaplysilla sp. 1 sponge?
A1: The identification of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in Psammaplysilla sp. 1 is noteworthy because it contributes to the growing body of evidence suggesting that marine sponges are a rich source of bioactive compounds. While this specific compound's role in the sponge's antimicrobial activity isn't fully elucidated in the research [1, 2], its presence alongside other bioactive compounds warrants further investigation. It could potentially contribute to the observed antimicrobial effects or possess other, yet unexplored, bioactivities.
Q2: The research mentions that Bicyclo[4.2.0]octa-1,3,5-trien-7-ol has been previously found in plants. Does this finding suggest a potential link between marine sponges and terrestrial plants in terms of bioactive compound production?
A2: The presence of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in both Psammaplysilla sp. 1 and certain plant species raises intriguing questions about potential evolutionary links or convergent evolution of biosynthetic pathways between these seemingly disparate organisms [1, 2]. Further research is needed to determine if the compound is produced by the sponge itself, by symbiotic microorganisms residing within the sponge, or obtained through dietary sources. Understanding the origin and potential functions of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in both marine and terrestrial environments could offer valuable insights into the ecological roles of this compound and its potential for future applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)


acetate](/img/structure/B1332300.png)







![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)
